1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone
Description
Historical Context of Thiazole Derivatives in Scientific Literature
Thiazole derivatives have occupied a central role in medicinal chemistry since the early 20th century, with foundational work on sulfathiazole antibiotics marking their initial therapeutic utility. The thiazole ring’s inherent stability, aromaticity, and capacity for hydrogen bonding have made it a privileged structure in drug design. Over time, structural modifications—such as halogenation, alkylation, and conjugation with other heterocycles—have expanded the pharmacological repertoire of thiazole-based compounds. For instance, Sun et al. (2017) demonstrated that diaryl-1,3-thiazole analogues act as tubulin polymerization inhibitors, with substitutions at the C-2 and C-4 positions critically influencing activity. Similarly, hydrazono-linked thiazole-pyrazole hybrids have shown efficacy against HepG2 liver carcinoma cells, underscoring the versatility of thiazole scaffolds in oncology. These advancements laid the groundwork for developing more complex derivatives, such as 1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone, which integrates a dichlorophenyl group to enhance target affinity and metabolic stability.
Positioning of 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone in Modern Research
In contemporary studies, this compound is positioned as a candidate for exploring structure-activity relationships (SAR) in kinase inhibition and apoptosis induction. Its structure features a thiazole ring substituted at C-2 with a 2,3-dichloroanilino group and at C-5 with an acetyl group, a configuration that parallels bioactive thiazoles reported in recent literature. For example, compound 4 from a 2022 study on 1,3-thiazole analogues exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.093 µM), attributed to its electron-withdrawing substituents and planar aromatic system. Similarly, the dichloroanilino moiety in 1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone may facilitate π-π stacking interactions with kinase active sites, a hypothesis supported by molecular docking simulations of analogous structures. These attributes align with the broader shift toward designing thiazole derivatives that target specific oncogenic pathways while minimizing off-target effects.
Research Importance in Heterocyclic Chemistry
The compound’s significance in heterocyclic chemistry stems from its demonstration of key synthetic and electronic principles. Thiazoles, as five-membered heterocycles containing nitrogen and sulfur, exhibit unique reactivity due to their aromatic sextet and polarized C–S bond. Substitution at the C-2 position with an electron-deficient dichloroanilino group enhances the ring’s electrophilicity, potentially increasing its interaction with nucleophilic residues in biological targets. Furthermore, the acetyl group at C-5 introduces a ketone functionality that can participate in hydrogen bonding or serve as a site for further derivatization. Such features are critical in optimizing pharmacokinetic properties, as evidenced by studies showing that electron-withdrawing groups improve membrane permeability and metabolic stability in thiazole-based drugs.
Theoretical Framework for Studying Substituted Thiazoles
Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) maps have emerged as indispensable tools for rationalizing the behavior of substituted thiazoles. For instance, Abdel-Sattar et al. (2017) used DFT to model frontier molecular orbitals (FMOs) of thiazole derivatives, correlating HOMO-LUMO gaps with anticancer activity. Applied to 1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone, these methods could predict regions of high electron density (e.g., the thiazole sulfur and carbonyl oxygen) and electrophilic centers (e.g., the dichlorophenyl ring). Additionally, molecular docking studies—such as those performed on VEGFR-2 inhibitors—provide insights into how the compound’s substituents align with binding pockets, guiding further structural optimization.
This table summarizes critical physicochemical properties of 1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone, derived from PubChem data. The integration of a dichloroanilino group distinguishes it from simpler thiazole derivatives and underscores its potential for targeted interactions in biological systems.
Properties
IUPAC Name |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6(16)9-5-14-11(17-9)15-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKHJQWJZABRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Substitution with 2,3-Dichloroaniline: The thiazole ring is then reacted with 2,3-dichloroaniline to introduce the anilino group.
Introduction of the Ethanone Moiety: Finally, the ethanone group is introduced through a suitable reaction, such as acylation.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-fluoro derivative (4-F) exhibits a high melting point (217–219°C), attributed to strong dipole-dipole interactions and hydrogen bonding from the fluorine atom . The dichloroanilino analog (2,3-Cl₂) is expected to have a higher melting point due to enhanced halogen bonding, though data are unavailable.
- Electron-Donating Groups (EDGs): The 2,5-dimethoxy analog (2,5-(OCH₃)₂) has a lower melting point (150–152°C), likely due to reduced intermolecular forces from steric hindrance and weaker polarity .
Biological Activity
1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone, with the CAS number 478259-74-4, is a compound that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from various research studies and findings.
- Molecular Formula : C₁₁H₈Cl₂N₂OS
- Molecular Weight : 287.17 g/mol
- Boiling Point : 417.3 ± 55.0 °C (predicted)
- Density : 1.483 ± 0.06 g/cm³ (predicted)
- pKa : 1.40 ± 0.10 (predicted) .
Synthesis
The synthesis of 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of appropriate thiazole and aniline derivatives under controlled conditions to yield the target compound. Detailed synthetic routes have been documented in various studies focusing on thiazole derivatives .
Antimicrobial Activity
Research indicates that compounds similar to 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone exhibit significant antibacterial and antifungal properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacteria and fungi. The compound demonstrated notable activity against:
- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Candida albicans .
A comparative study of related thiazole compounds revealed that modifications in the aniline moiety significantly influenced their biological activity. The presence of halogen substituents like chlorine enhances the antimicrobial efficacy .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of thiazole derivatives on human tumor cell lines. The results indicated that certain derivatives possess potent cytotoxicity against cancer cells such as:
- Molt 4/C8 T-Lymphocytes
- CEM Cells
The mechanism of action appears to involve interference with nucleic acid synthesis and redox potential alterations, leading to cell apoptosis .
Study 1: Antimicrobial Efficacy
A study investigating a series of thiazole compounds found that those with dichloroanilino groups displayed enhanced antibacterial activity compared to their non-substituted counterparts. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 |
| Pseudomonas aeruginosa | 1250 |
| Escherichia coli | >2000 |
This table illustrates the varying degrees of effectiveness against different bacterial strains .
Study 2: Cytotoxicity in Cancer Cells
Another research focused on the cytotoxic potential of thiazole derivatives found that several compounds exhibited IC50 values lower than established chemotherapeutics like melphalan:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative A | 15 | HeLa |
| Thiazole Derivative B | 30 | A549 |
These results indicate a promising avenue for developing new anticancer agents based on thiazole scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
